N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide
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Overview
Description
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide is a complex organic compound with the molecular formula C21H26N2O2S and a molecular weight of 370.5083 . This compound is characterized by its unique bicyclo[1.1.1]pentanyl structure, which is a highly strained and rigid framework. The presence of dibenzylamino and methanesulfonamide groups further adds to its chemical complexity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dibenzylamino)-1-bicyclo[111]pentanyl]-N-methyl-methanesulfonamide typically involves multiple steps, starting from readily available precursors The key steps include the formation of the bicyclo[11Common reagents used in these steps include strong bases, nucleophiles, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to ensure optimal reactivity and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclo[1.1.1]pentanyl core provides a unique spatial arrangement that can enhance binding affinity and selectivity. The dibenzylamino and methanesulfonamide groups contribute to the compound’s overall reactivity and ability to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide: shares similarities with other bicyclo[1.1.1]pentane derivatives, such as those containing different substituents on the bicyclo[1.1.1]pentane core.
Other sulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a highly strained bicyclo[1.1.1]pentane core with the dibenzylamino and methanesulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H26N2O2S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C21H26N2O2S/c1-22(26(2,24)25)20-15-21(16-20,17-20)23(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
InChI Key |
WKJJSADNEXOMDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C12CC(C1)(C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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